![molecular formula C6H11ClF3N B1459994 [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride CAS No. 1803604-67-2](/img/structure/B1459994.png)
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride
Overview
Description
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, also known as TCBM, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 179.6 g/mol. TCBM has been studied extensively for its potential applications in drug discovery and development.
Scientific Research Applications
Neurochemical Profile Indicative of Antidepressant Activity
The novel bicyclic compound Wy-45,030, closely related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, exhibited a neurochemical profile predictive of antidepressant activity. It was found to inhibit rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase. It did not exhibit antimuscarinic effects or appreciable affinity for various brain receptors, suggesting its potential for antidepressant activity with fewer side effects common to tricyclic therapy (Muth et al., 1986).
Synthesis and Chemical Structure Analysis
The synthesis of various compounds related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride has been extensively studied. For instance, N-(2-Pyridylmethyleneamino)dehydroabietylamine was synthesized from dehydro-abietylamine, showcasing the chemical versatility and potential for creating a range of derivatives with diverse biological activities (Wu et al., 2009). Another study reported an improved industrial synthesis of sertraline hydrochloride, an antidepressant, demonstrating the compound's scalability for pharmaceutical production (Vukics et al., 2002).
Biological Activity and Potential Therapeutic Applications
The biological activity of compounds containing a 1-phenylcyclopentylmethylamino group, which shares structural similarities with [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride, has been explored. These compounds have exhibited a broad spectrum of biological activity, suggesting potential therapeutic applications (Aghekyan et al., 2013).
Antimicrobial Activity
Research has also explored the antimicrobial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are structurally related to [1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride. These compounds showed high activity toward multidrug-resistant Mycobacterium tuberculosis, indicating potential use in treating bacterial infections (Sriram et al., 2007).
properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(4-10)2-1-3-5;/h1-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWTAYNCJVTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride | |
CAS RN |
1803604-67-2 | |
Record name | [1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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